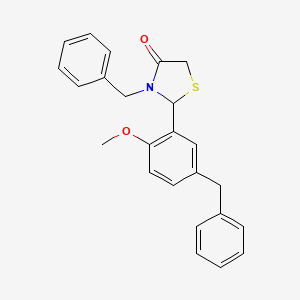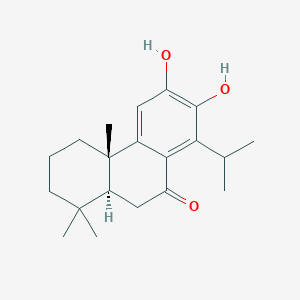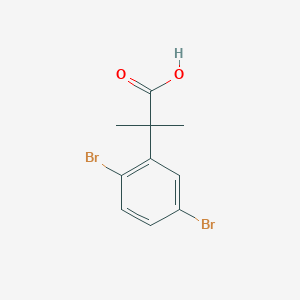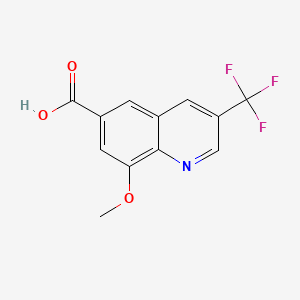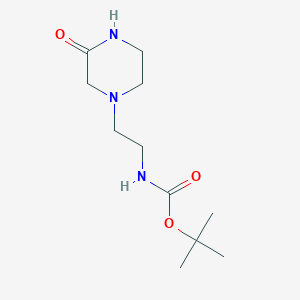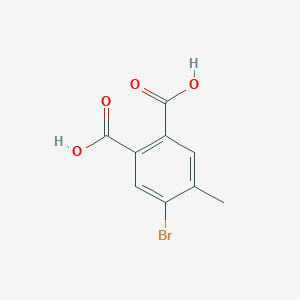
5-Bromo-4-methylphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid typically involves the bromination of 5-methyl-1,2-benzenedicarboxylic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the electrophile or nucleophile used.
Oxidation Products: Anhydrides or esters.
Reduction Products: Alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-Bromo-5-methyl-1,2-benzenedicarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The carboxylic acid groups participate in redox reactions, altering the oxidation state of the molecule and forming new functional groups.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
Comparación Con Compuestos Similares
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups in the 1,3-positions, leading to different chemical properties and reactivity.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Used primarily in the production of polyethylene terephthalate (PET) and has different industrial applications.
Uniqueness: The bromine atom enhances its electrophilic substitution reactions, while the methyl group affects its steric and electronic properties .
Propiedades
Fórmula molecular |
C9H7BrO4 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
4-bromo-5-methylphthalic acid |
InChI |
InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
XCLKIGDTWUDUQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


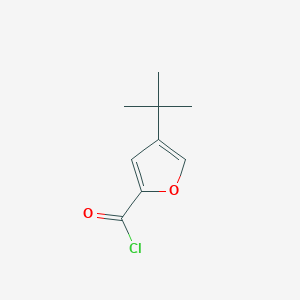
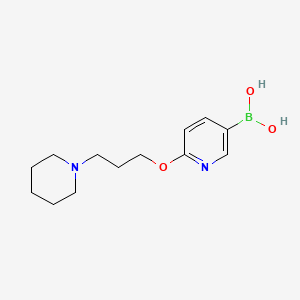
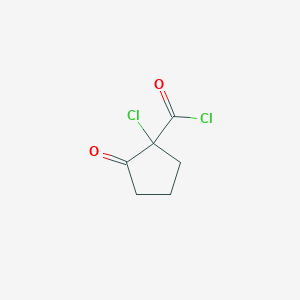
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
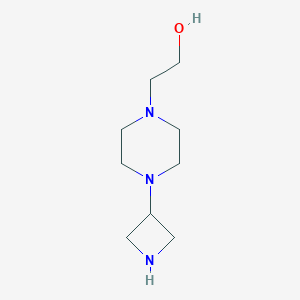

![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
